4-Methoxy-2,6-dimethylbenzonitrile
Description
4-Methoxy-2,6-dimethylbenzonitrile is a benzonitrile derivative featuring a methoxy (-OCH₃) group at the para position and methyl (-CH₃) groups at the 2 and 6 positions of the aromatic ring.
The compound’s substituents—methoxy and methyl groups—impart steric and electronic effects.
Properties
CAS No. |
19111-77-4 |
|---|---|
Molecular Formula |
C10H11NO |
Molecular Weight |
161.2 g/mol |
IUPAC Name |
4-methoxy-2,6-dimethylbenzonitrile |
InChI |
InChI=1S/C10H11NO/c1-7-4-9(12-3)5-8(2)10(7)6-11/h4-5H,1-3H3 |
InChI Key |
AEELMOMIPWVYTA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1C#N)C)OC |
Canonical SMILES |
CC1=CC(=CC(=C1C#N)C)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 4-methoxy-2,6-dimethylbenzonitrile and related compounds, along with their observed properties:
Key Findings:
Substituent Effects on Bioactivity: The hydroxyl group in 4-hydroxy-2,6-dimethylbenzonitrile facilitates binding to AgrAC, a bacterial transcription factor, by enabling hydrogen bonding with the hydrophobic cleft of the LytTR domain . In contrast, the methoxy group in the target compound may reduce binding affinity due to its inability to form hydrogen bonds, though it could enhance metabolic stability in drug design .
Electronic and Steric Properties :
- Electron-donating groups (e.g., -OCH₃, -CH₃) in the target compound contrast with electron-withdrawing substituents (e.g., -Br) in 3,5-dibromo-4-hydroxybenzonitrile , altering nitrile reactivity and ring electrophilicity .
- The nitrile group’s stability compared to the aldehyde in 4-methoxy-2,6-dimethylbenzaldehyde makes the target compound more suitable for applications requiring prolonged shelf life or resistance to oxidation .
Safety and Handling :
- While 4-methoxybenzonitrile is labeled as harmful if swallowed (H302), the addition of methyl groups in the target compound may modify its toxicity profile, though specific data are absent in the evidence .
Research Implications and Gaps
- Biological Applications: The inhibition of AgrA-DNA binding by 4-hydroxy-2,6-dimethylbenzonitrile suggests that structural optimization of the target compound (e.g., introducing polar groups) could yield novel quorum-sensing inhibitors in Staphylococcus aureus .
- Synthetic Utility: The patent compound 4-((4-((4-(2-cyanoethenyl)-2,6-dimethylphenyl)amino)benzonitrile (Patent 7,125,879) demonstrates the relevance of benzonitrile derivatives in designing functional materials, where the target compound’s substituents may serve as steric or electronic modulators .
- Data Limitations : Critical gaps exist in the evidence regarding the target compound’s synthesis, exact physicochemical properties, and toxicity. Further studies are needed to explore its binding kinetics, solubility, and industrial scalability.
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